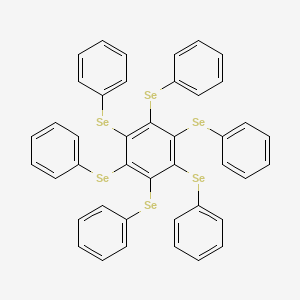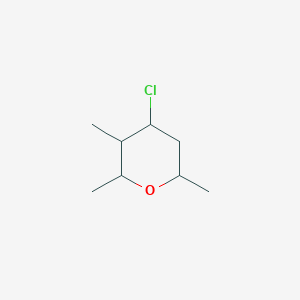![molecular formula C17H18ClNO3 B14401837 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine CAS No. 89718-93-4](/img/structure/B14401837.png)
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine is a synthetic organic compound belonging to the class of dioxolanes. It is characterized by the presence of a dioxolane ring, a phenyl group, and a chloro-substituted phenoxy group. This compound is known for its broad-spectrum fungicidal properties and is used in various agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The phenyl group is introduced through a substitution reaction, where a phenol derivative reacts with a chloro-substituted benzene compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Catalysts: To enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the formulation of agricultural fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine involves:
Molecular Targets: The compound targets specific enzymes and proteins in fungal cells, disrupting their normal function.
Pathways Involved: It inhibits the biosynthesis of essential sterols in fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A similar compound with a dioxolane ring and phenyl group, used as a fungicide.
Fluconazole: Another antifungal agent with a similar mechanism of action but different chemical structure.
Uniqueness
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine is unique due to its specific combination of functional groups, which confer its broad-spectrum fungicidal properties and make it effective against a wide range of fungal pathogens .
Properties
CAS No. |
89718-93-4 |
|---|---|
Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[4-chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C17H18ClNO3/c18-14-6-7-16(20-9-8-19)15(12-14)17(21-10-11-22-17)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 |
InChI Key |
NGIVIQFMFHPHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
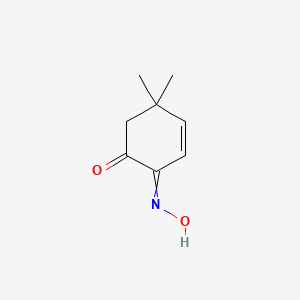
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
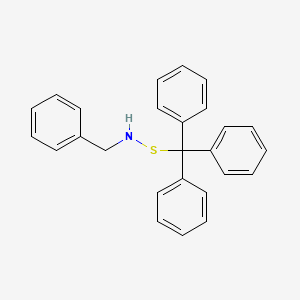
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)
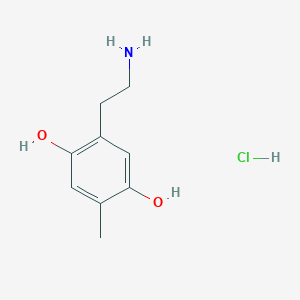
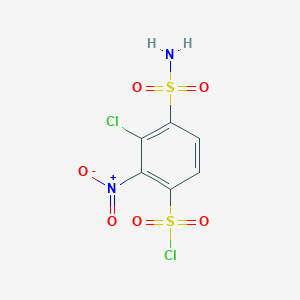

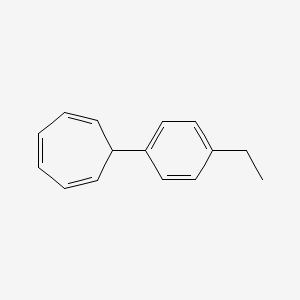

![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
